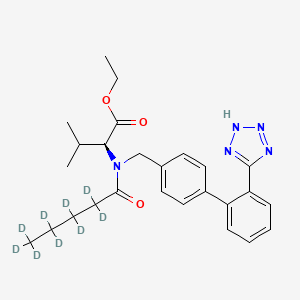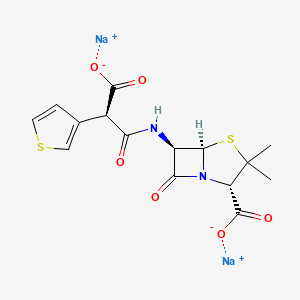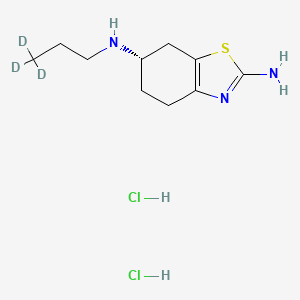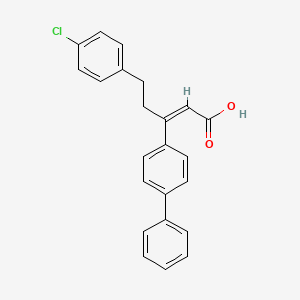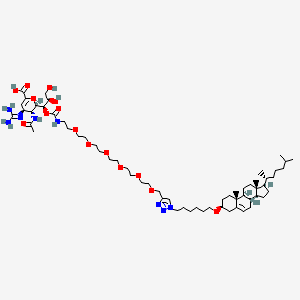
Zanamivir-Cholesterol Conjugate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zanamivir-Cholesterol Conjugate is a novel compound developed to enhance the antiviral efficacy and pharmacokinetic profile of zanamivir, a neuraminidase inhibitor used in the treatment of influenza. By conjugating zanamivir to cholesterol, researchers have created a compound with improved plasma half-life and antiviral activity, making it a promising candidate for long-acting influenza therapy .
Preparation Methods
The synthesis of Zanamivir-Cholesterol Conjugate involves the conjugation of zanamivir to cholesterol through a series of chemical reactions. The synthetic route typically includes the activation of the hydroxyl group on cholesterol, followed by the coupling of zanamivir to the activated cholesterol derivative. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond between zanamivir and cholesterol .
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process would include steps for purification, such as column chromatography, to isolate the desired product from reaction by-products and unreacted starting materials .
Chemical Reactions Analysis
Zanamivir-Cholesterol Conjugate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the cholesterol moiety.
Reduction: Reduction reactions may occur at the ester linkage, potentially leading to the cleavage of the conjugate.
Substitution: The compound can participate in substitution reactions, especially at the reactive sites on the zanamivir and cholesterol moieties.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Zanamivir-Cholesterol Conjugate has several scientific research applications, including:
Chemistry: The compound serves as a model for studying the effects of conjugation on the pharmacokinetics and efficacy of small-molecule therapeutics.
Biology: Researchers use the conjugate to investigate the mechanisms of viral inhibition and the role of cholesterol in drug delivery and cellular uptake.
Medicine: The compound is being explored as a potential long-acting treatment for influenza, particularly for strains resistant to other neuraminidase inhibitors.
Mechanism of Action
The mechanism of action of Zanamivir-Cholesterol Conjugate involves targeting the cell membrane and entering host cells, where it inhibits the function of neuraminidase, an enzyme critical for the release of progeny virions from infected cells. By inhibiting neuraminidase, the conjugate prevents the spread of the influenza virus within the host, thereby reducing the severity and duration of the infection .
Comparison with Similar Compounds
Zanamivir-Cholesterol Conjugate is unique compared to other neuraminidase inhibitors due to its enhanced pharmacokinetic profile and long-acting antiviral activity. Similar compounds include:
Oseltamivir: Another neuraminidase inhibitor, but with a shorter plasma half-life and different resistance profile.
Peramivir: A neuraminidase inhibitor with intravenous administration, offering rapid onset but shorter duration of action.
The uniqueness of this compound lies in its conjugation with cholesterol, which significantly improves its plasma half-life and antiviral efficacy, making it a promising candidate for long-term influenza treatment .
Properties
Molecular Formula |
C61H104N8O15 |
|---|---|
Molecular Weight |
1189.5 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1-[2-[2-[2-[2-[2-[2-[[1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexyl]triazol-4-yl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxy]-2,3-dihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C61H104N8O15/c1-41(2)12-11-13-42(3)48-16-17-49-47-15-14-44-36-46(18-20-60(44,5)50(47)19-21-61(48,49)6)82-24-10-8-7-9-23-69-38-45(67-68-69)40-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-22-64-59(75)84-55(52(72)39-70)56-54(65-43(4)71)51(66-58(62)63)37-53(83-56)57(73)74/h14,37-38,41-42,46-52,54-56,70,72H,7-13,15-36,39-40H2,1-6H3,(H,64,75)(H,65,71)(H,73,74)(H4,62,63,66)/t42-,46+,47+,48-,49+,50+,51+,52-,54-,55-,56-,60+,61-/m1/s1 |
InChI Key |
HHSAMDIFEWHABO-CENFOOLCSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]([C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](CO)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)OC(C6C(C(C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


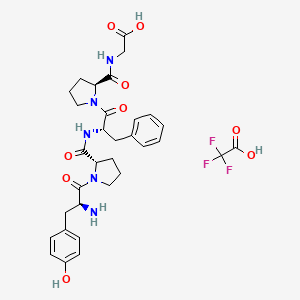

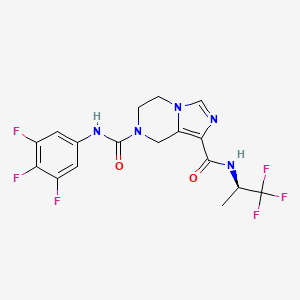


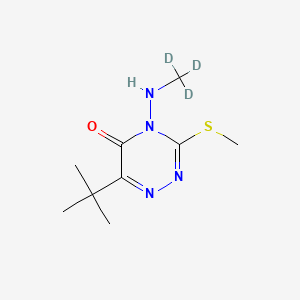
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

